molecular formula C21H27Si B14259215 CID 67199388

CID 67199388

Cat. No.: B14259215
M. Wt: 307.5 g/mol
InChI Key: PAQSNRYSBADDNO-UHFFFAOYSA-N
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Description

For instance, Figure 1 in highlights a chromatographic profile and mass spectrum of an unspecified CID, suggesting methodologies for characterizing such compounds . However, the absence of explicit structural or functional data for CID 67199388 in the evidence necessitates cautious extrapolation from analogous compounds.

Properties

Molecular Formula

C21H27Si

Molecular Weight

307.5 g/mol

InChI

InChI=1S/C21H27Si/c1-2-17-22(18-9-15-20-11-5-3-6-12-20)19-10-16-21-13-7-4-8-14-21/h2-8,11-14H,1,9-10,15-19H2

InChI Key

PAQSNRYSBADDNO-UHFFFAOYSA-N

Canonical SMILES

C=CC[Si](CCCC1=CC=CC=C1)CCCC2=CC=CC=C2

Origin of Product

United States

Chemical Reactions Analysis

CID 67199388 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include halogenated hydrocarbons and protective indole derivatives . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the use of a manganese catalyst can lead to the formation of specific alkylated products.

Scientific Research Applications

CID 67199388 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology and medicine, it may be investigated for its potential therapeutic effects and interactions with biological targets. Additionally, it has applications in industry, particularly in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of CID 67199388 involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the context, it generally involves binding to specific receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of specific pathways or activation of certain cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oscillatoxin Derivatives ()


Oscillatoxin derivatives (e.g., CID 101283546, CID 185389) share structural motifs with marine-derived polyketides (Figure 1 in ). These compounds feature macrocyclic lactones and halogenated side chains, which are critical for their cytotoxicity and ion-channel modulation . While CID 67199388’s exact structure is unclear, its hypothetical classification as a polyketide analog would align with:

  • Functional groups: Potential ester or lactone rings.
  • Bioactivity : Possible antiproliferative or antimicrobial effects, inferred from oscillatoxin analogs .
Table 1: Structural Comparison of this compound and Oscillatoxin D (CID 101283546)
Property This compound (Hypothetical) Oscillatoxin D (CID 101283546)
Molecular Formula Not available C30H40O8
Molecular Weight Not available 552.6 g/mol
Key Functional Groups Lactone (assumed) Macrocyclic lactone, halogenated side chain
Bioactivity Unknown Cytotoxic, ion-channel inhibition

Benzimidazole Derivatives ()

Benzimidazoles (e.g., CID 72863, CAS 1761-61-1) are heterocyclic aromatic compounds with applications in pharmaceuticals and agrochemicals. describes a benzimidazole derivative (CID 72863) synthesized via a green chemistry approach using A-FGO catalysts . If this compound shares a benzimidazole core, comparisons could include:

  • Synthetic accessibility : Catalytic methods (e.g., A-FGO) vs. traditional routes.
  • Physicochemical properties : Log P, solubility, and bioavailability metrics.
Table 2: Functional Comparison of this compound and Benzimidazole (CID 72863)
Property This compound (Hypothetical) Benzimidazole (CID 72863)
Solubility Unknown 0.687 mg/ml (in water)
Log P (predicted) Unknown -2.47 (ESOL)
Bioavailability Score Unknown 0.55
Applications Unknown Antiparasitic agents, polymer stabilizers

Comparison with Functionally Similar Compounds

Chlorinated Aromatics ()

highlights CID 10397578 as a CYP1A2 inhibitor with BBB permeability . Functional similarities might include:

  • Metabolic interactions: Potential cytochrome P450 modulation.
  • Toxicity profiles : Structural alerts for reactive metabolites.

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